molecular formula C6H12O6 B1146213 D-Fructose-13C6

D-Fructose-13C6

Cat. No.: B1146213
M. Wt: 186.11 g/mol
InChI Key: BJHIKXHVCXFQLS-HJLYHLTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

D-Fructose-13C6, a labeled form of D-Fructose, is a naturally occurring monosaccharide found in many plants . It is primarily targeted by the enzymes involved in fructose metabolism, such as fructokinase .

Mode of Action

This compound interacts with its targets, the enzymes involved in fructose metabolism, to undergo various metabolic processes. It is derived, in addition to glucose, from the breakdown of sucrose by sucrase in the intestine . It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, which is an intermediate in the production of D-glucose via gluconeogenesis .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, an intermediate in the production of D-glucose via gluconeogenesis . Deficiencies in the enzymes that metabolize D-fructose can lead to inborn errors of metabolism that range from benign, for fructokinase deficiency, to severe, for hereditary fructose intolerance .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of regular D-Fructose. It is rapidly cleared by the intestines and liver and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to energy production and storage. It contributes to the production of glucose via gluconeogenesis and the formation of glycogen for energy storage . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease . Fructose significantly reduces peak glycolytic and peak mitochondrial metabolism without altering related gene or protein expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism . Additionally, the physiological environment, such as the pH and temperature, can also impact its stability and action .

Safety and Hazards

D-Fructose-13C6 may be harmful if inhaled or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It may also be harmful if swallowed . Personal protective equipment should be worn when handling this compound .

Future Directions

D-Fructose-13C6 has potential applications in drug development, where it can be used as a tracer for quantitation .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Fructose-13C6 typically involves the incorporation of carbon-13 into the D-fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of D-fructose. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the fructose .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to achieve high yields and purity, often exceeding 99% . The production is carried out under stringent quality control measures to ensure the consistency and reliability of the labeled compound.

Chemical Reactions Analysis

Types of Reactions: : D-Fructose-13C6 undergoes various chemical reactions similar to those of non-labeled D-fructose. These include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of D-gluconic acid-13C6, while reduction can yield D-sorbitol-13C6 .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to D-Fructose-13C6 include other carbon-13 labeled sugars such as D-glucose-13C6, D-mannose-13C6, and D-galactose-13C6 .

Uniqueness: : The uniqueness of this compound lies in its specific labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic fate of fructose is crucial .

Properties

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-HJLYHLTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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